![molecular formula C9H6OS B1585829 Benzo[b]thiophene-6-carbaldehyde CAS No. 6386-80-7](/img/structure/B1585829.png)
Benzo[b]thiophene-6-carbaldehyde
Overview
Description
Benzo[b]thiophene-6-carbaldehyde (CAS: 6386-80-7) is a heterocyclic aromatic compound with the molecular formula C₉H₆OS and a molecular weight of 162.21 g/mol . It features a benzothiophene core substituted with an aldehyde group at the 6-position (Figure 1). This compound is synthesized via halogenation and reduction pathways. For instance, bromination of 2,3-dihydrobenzo[b]thiophene-1,1-dioxide followed by zinc cyanide substitution and subsequent reduction yields the aldehyde derivative . It serves as a critical intermediate in pharmaceuticals, such as the synthesis of 2-amino-3-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)ethyl propanoate, a potent LFA-1/ICAM-1 antagonist . Commercial batches typically exceed 95% purity, with suppliers offering scales up to 25 g .
Preparation Methods
Acid-Catalyzed Intramolecular Cyclization and Rearrangement
One of the notable approaches to benzo[b]thiophene derivatives, including regioisomers such as 6-substituted benzo[b]thiophenes, involves acid-catalyzed intramolecular cyclization of appropriately substituted thioacetophenone derivatives. This method is described in US Patent US5569772A, which outlines the synthesis of benzo[b]thiophenes by treating α-(3-methoxyphenylthio)-4-methoxyacetophenone in neat polyphosphoric acid at 85–90 °C. This reaction yields a mixture of regioisomeric benzo[b]thiophenes, including the 6-substituted derivatives, which can be separated by chromatographic or fractional crystallization techniques.
- Catalysts: Sulfonic acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) are preferred acid catalysts.
- Conditions: Reaction temperature around 85–90 °C in polyphosphoric acid.
- Outcome: Mixture of regioisomers including 6-substituted benzo[b]thiophenes.
- Separation: Required to isolate pure 6-carbaldehyde regioisomer.
This method leverages acid-catalyzed cyclization/rearrangement and is suitable for synthesizing benzo[b]thiophenes substituted at the 6-position but requires further purification steps to obtain the pure aldehyde regioisomer.
Directed Lithiation Followed by Formylation
A more regiospecific approach involves the lithiation of benzo[b]thiophene derivatives at the 6-position, followed by quenching with electrophilic formylating agents to introduce the aldehyde functionality.
- Step 1: Treatment of benzo[b]thiophene with a strong base such as n-butyllithium at low temperature (around -25 °C) to generate the 6-lithio intermediate.
- Step 2: Reaction with an electrophilic formyl source, commonly DMF (dimethylformamide), to afford benzo[b]thiophene-6-carbaldehyde after hydrolysis.
This method benefits from high regioselectivity and typically good yields, avoiding the formation of regioisomeric mixtures. It requires rigorously anhydrous conditions and low temperatures to control lithiation regioselectivity.
Halogenation Followed by Formyl Substitution
Another synthetic route involves the preparation of 6-halogenobenzo[b]thiophene derivatives, which are then converted to the corresponding 6-carbaldehydes via formyl substitution or metal-catalyzed formylation.
- Preparation of 6-halogenobenzo[b]thiophene: Starting from substituted benzaldehydes (e.g., 4-chloro-2-fluorobenzaldehyde), condensation with ethyl thioglycolate in the presence of base (triethylamine) in DMSO at 80 °C yields ethyl 6-halogenobenzo[b]thiophene-2-carboxylates.
- Conversion to 6-carbaldehyde: Subsequent functional group transformations, such as reduction or formylation reactions, can yield the 6-carbaldehyde.
This method was exemplified by Fedi et al., where ethyl 6-chlorobenzo[b]thiophene-2-carboxylate was synthesized in high yield (96%) and characterized by NMR spectroscopy.
Oxidative Cyclization of o-Mercaptocinnamic Acids (Limited to 2-Position)
While oxidative cyclization of o-mercaptocinnamic acids is a well-known method for benzo[b]thiophene synthesis, it is primarily limited to substitution at the 2-position rather than the 6-position. Therefore, this method is less relevant for direct preparation of this compound but is important contextually for benzo[b]thiophene synthesis.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Yields: Acid-catalyzed cyclization methods typically yield mixtures with moderate to good yields of regioisomers; lithiation methods provide higher regioselectivity and yields.
- Characterization: Products are characterized by ^1H NMR, ^13C NMR, and mass spectrometry. For example, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate shows ^1H NMR signals at δ 8.25 (d, J=2.0 Hz), 8.21 (s), 8.04 (d, J=8.6 Hz), and 7.52 (dd, J=8.6, 2.0 Hz), confirming aromatic substitution patterns.
- Purification: Regioisomeric mixtures from acid-catalyzed cyclization require chromatographic separation or fractional crystallization to isolate pure 6-carbaldehyde derivatives.
- Synthetic Utility: The 6-carbaldehyde group serves as a versatile handle for further functionalization, including condensation reactions to form acylhydrazones with potential antimicrobial activity.
Scientific Research Applications
Biological Activities
Research indicates that benzo[b]thiophene-6-carbaldehyde exhibits various biological activities that are promising for pharmaceutical development:
- Anticancer Properties : Derivatives of this compound have shown potential as anti-cancer agents, particularly through their ability to inhibit specific enzymes involved in cancer progression .
- Antibacterial Activity : A study demonstrated that derivatives of this compound possess significant antibacterial properties against Staphylococcus aureus strains, including drug-resistant variants. One notable derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL .
Applications in Pharmaceutical Development
The unique structure of this compound allows for the design of novel pharmaceuticals. Key applications include:
- Drug Design : Its derivatives are being researched for their interactions with biological targets, such as RhoA proteins, which are implicated in cancer cell signaling pathways .
- Screening for Antimicrobial Agents : The compound's derivatives have been screened for activity against various pathogens, leading to the identification of promising candidates for further development .
Environmental Applications
This compound also finds relevance in environmental science:
- Biodegradation Studies : Research has explored the microbial degradation of benzothiophene compounds, indicating that this compound can be cometabolically converted by specific microbial cultures in contaminated environments . This highlights its potential role in bioremediation efforts.
Comparative Analysis with Related Compounds
To understand the significance of this compound, a comparison with related compounds is useful:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Benzo[b]thiophene | Basic benzothiophene structure | Lacks aldehyde and dioxide groups |
Benzo[b]thiophene-1,1-dioxide | Contains a dioxide group but no aldehyde | More stable than the carbaldehyde derivative |
Benzothiophene derivatives | Various substitutions on the benzothiophene core | Diverse biological activities depending on substituents |
This compound stands out due to its specific functional groups that enhance its reactivity and biological activity compared to its analogs.
Case Studies
- Antibacterial Screening : A series of compounds derived from this compound were synthesized and screened against methicillin-resistant Staphylococcus aureus (MRSA). The study found several derivatives that demonstrated significant antibacterial activity without cytotoxic effects on human cells .
- Cancer Research : Investigations into the anticancer properties of benzo[b]thiophene derivatives revealed their potential to inhibit key enzymes involved in tumor growth. These findings suggest pathways for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of benzo[b]thiophene-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with benzo[b]thiophene-6-carbaldehyde:
Key Comparison Metrics
Reactivity :
- The aldehyde group in this compound is highly electrophilic, enabling nucleophilic additions (e.g., Grignard reactions). In contrast, the carboxamide derivative (CAS 17347-36-3) exhibits lower reactivity due to resonance stabilization .
- Brominated analogues (e.g., 19075-45-7) undergo Suzuki coupling, leveraging the bromine substituent for cross-coupling reactions .
Electronic Properties :
- Substitution position significantly affects electron density. For example, the 2-carbaldehyde isomer (3541-37-5) has a higher dipole moment than the 6-carbaldehyde due to proximity to the sulfur atom .
- Replacement of the thiophene ring with thiazole (as in benzo[d]thiazole-6-carbaldehyde) introduces nitrogen-induced polarity, enhancing solubility in polar solvents .
Synthetic Utility :
Biological Activity
Benzo[b]thiophene-6-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a benzothiophene core with an aldehyde functional group. Its molecular formula is , which includes sulfur and oxygen atoms, contributing to its unique reactivity and biological activity. The compound can also be represented as this compound 1,1-dioxide, indicating the presence of a dioxide moiety that enhances its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). For instance, a derivative demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against three strains of S. aureus, including drug-resistant variants .
- Antitubercular Activity : Compounds similar to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. One study reported that certain derivatives exhibited MIC values ranging from 0.91 to 2.83 μg/mL against both active and dormant mycobacteria, indicating their potential as antitubercular agents .
- Anticancer Properties : The compound has been investigated for its anticancer potential. Research suggests that it may inhibit specific enzymes involved in cancer progression, making it a candidate for further development in cancer therapeutics.
The mechanism of action for this compound involves its interaction with various biological targets. For example, it has been shown to bind with RhoA proteins, which play a crucial role in cell signaling pathways related to cancer and other diseases. This interaction may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Studies
- Antimicrobial Evaluation : A study focused on the synthesis and biological evaluation of several benzo[b]thiophene derivatives found that specific compounds exhibited potent antibacterial activity against MRSA. The structure-activity relationship (SAR) analysis indicated that modifications on the benzothiophene ring could enhance antibacterial efficacy while maintaining low cytotoxicity towards human cells .
- Antitubercular Screening : In vitro studies on benzo[b]thiophene derivatives showed promising results against Mycobacterium tuberculosis. Notably, one derivative was more effective than standard drugs like rifampicin (RIF) and isoniazid (INH), highlighting the potential for developing new treatments for tuberculosis .
Summary of Research Findings
Future Directions
The ongoing research into this compound suggests several promising avenues for future studies:
- Development of Derivatives : Further exploration of structural modifications could yield compounds with enhanced potency and selectivity for specific biological targets.
- Clinical Applications : Investigating the pharmacokinetics and safety profiles of these compounds in clinical settings will be essential for their development as therapeutic agents.
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying their biological activities will provide insights into their potential roles in treating various diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[b]thiophene-6-carbaldehyde, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via two primary routes:
- Formylation : Using dimethylformamide (DMF) as a formylating agent under inert atmospheres and low temperatures (~0–5°C) to prevent decomposition .
- Oxidation of Benzo[b]thiophen-2-ylmethanol : Employing oxidizing agents like KMnO₄ or CrO₃ in acidic media .
- Optimization : Yield is maximized by controlling reaction temperature, solvent polarity, and stoichiometric ratios. Industrial-scale production often uses continuous flow reactors for better thermal regulation .
Q. How is the purity and structure of this compound verified post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic backbone .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 162.21 (C₉H₆OS) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects side products like oxidized carboxylic acids .
Q. What initial biological screening methods assess its antimicrobial activity?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Test against bacterial strains (e.g., Staphylococcus aureus, MRSA) using broth microdilution. A derivative showed MIC = 4 µg/mL against MRSA .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) ensure selective toxicity (IC₅₀ > 50 µM) .
Advanced Research Questions
Q. How do structural modifications at the aldehyde position affect biological activity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antibacterial potency but may reduce solubility. For example, nitro-substituted derivatives showed 2-fold lower MIC values .
- Covalent Binding Studies : The aldehyde group forms Schiff bases with lysine residues in RhoA proteins, disrupting cancer cell signaling .
- Computational Docking : Molecular dynamics simulations predict binding affinities to enzymatic targets (e.g., kinase domains) .
Q. What computational methods predict reactivity in intermolecular coupling reactions involving this compound?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Predicts regioselectivity in DDQ/H⁺-mediated coupling reactions. The HOMO of the substrate aligns with the LUMO of DDQ, facilitating charge transfer .
- Electrochemical Profiling : Cyclic voltammetry measures oxidation potentials (E₁/2 ~1.2 V vs. SCE), correlating with coupling efficiency .
- EPR Spectroscopy : Detects radical intermediates (e.g., benzothiophene radical cations) during oxidative dehydrogenation .
Q. What strategies enhance biodegradation efficiency of this compound in environmental applications?
- Methodological Answer :
- Cometabolism with Microbial Consortia : Pseudomonas spp. degrade the compound in the presence of co-substrates (e.g., glucose), achieving >70% degradation in 14 days .
- Enzymatic Engineering : Laccase-mediated oxidation converts the aldehyde group to less toxic carboxylic acids under mild pH (6–7) .
- Soil Column Studies : Evaluate leaching potential and bioavailability using HPLC-MS/MS to track metabolite formation (e.g., thiophene-6-carboxylic acid) .
Properties
IUPAC Name |
1-benzothiophene-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOWIYNQUFRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213295 | |
Record name | Benzo(b)thiophene-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-80-7 | |
Record name | Benzo(b)thiophene-6-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.